Valiloxibic acid

Pharmacokinetics Extended-Release Prodrug

Valiloxibic acid is a salt-free, L-valine ester prodrug of GHB, engineered as an extended-release oral formulation for once-nightly dosing. Unlike sodium oxybate, it introduces zero sodium load—critical for sodium-restricted patients. The ER profile delivers a delayed Tmax and sustains GHB levels for 6-7 hours, eliminating twice-nightly administration. For clinical research in narcolepsy, idiopathic hypersomnia, and EDS in Parkinson's disease. As a GABAB/GHB receptor agonist, it provides bioequivalent oxybate exposure with distinct pharmacokinetics.

Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
CAS No. 238401-16-6
Cat. No. B8201681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValiloxibic acid
CAS238401-16-6
Molecular FormulaC9H17NO4
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OCCCC(=O)O)N
InChIInChI=1S/C9H17NO4/c1-6(2)8(10)9(13)14-5-3-4-7(11)12/h6,8H,3-5,10H2,1-2H3,(H,11,12)/t8-/m0/s1
InChIKeyRMGPNQKZEPTAOC-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Valiloxibic Acid (CAS 238401-16-6): Procurement-Ready Baseline for an Extended-Release GHB Prodrug


Valiloxibic acid (CAS 238401-16-6), also designated as valiloxybate (INN, USAN) and developmental code XW-10172, is a small-molecule, L-valine ester prodrug of γ-hydroxybutyrate (GHB; oxybate) [1]. The compound functions as a GABAB and GHB receptor agonist and is specifically engineered as an extended-release (ER) oral formulation intended for once-nightly dosing [2]. It is an investigational agent being developed for the treatment of narcolepsy and excessive daytime sleepiness (EDS) associated with Parkinson's disease [1].

Valiloxibic Acid Procurement: Why In-Class GHB Agonists Cannot Be Interchanged


Generic substitution between valiloxibic acid and other GHB/oxybate agents (e.g., sodium oxybate) is not possible due to fundamental differences in molecular design and clinical utility. Valiloxibic acid is a unique, salt-free prodrug designed for extended-release (ER) pharmacokinetics, enabling once-nightly dosing [1]. In contrast, sodium oxybate is an immediate-release (IR) formulation that requires twice-nightly administration and introduces a significant sodium load [2]. While IR formulations of valiloxibic acid demonstrate bioequivalent oxybate exposure to sodium oxybate, the ER formulation provides a distinct, delayed and sustained exposure profile [1]. Furthermore, the absence of sodium in valiloxibic acid addresses a key safety concern for patient populations requiring sodium restriction [2]. The following quantitative evidence details these critical points of differentiation.

Valiloxibic Acid: A Quantitative Evidence Guide for Scientific Selection


Extended-Release Pharmacokinetic Profile: Delayed Tmax and Prolonged GHB Exposure vs. Sodium Oxybate

In healthy volunteers, the extended-release (ER) formulation of valiloxibic acid demonstrated a delayed time to maximum plasma concentration (Tmax) and extended duration of GHB exposure, a profile compatible with once-nightly dosing [1]. In contrast, sodium oxybate, the immediate-release (IR) reference standard, requires twice-nightly administration due to its short elimination half-life [2]. A direct clinical comparison found that oxybate pharmacokinetics (PK) from an IR formulation of valiloxibic acid were identical to those from equal molar doses of sodium oxybate, confirming the ER formulation's unique value lies in its modified release characteristics [1].

Pharmacokinetics Extended-Release Prodrug Narcolepsy

Salt-Free Molecular Design: Elimination of Sodium Load Compared to Sodium Oxybate

Valiloxibic acid is a salt-free chemical entity, containing no sodium or other cation [1]. This is in direct contrast to sodium oxybate, the market-leading GHB therapy, which contains a significant sodium load (approximately 1,100 to 1,600 mg per night for a typical 6-9 g dose) [2]. The absence of sodium in valiloxibic acid addresses a known safety concern, as high sodium intake is a risk factor for hypertension and cardiovascular disease, which is particularly relevant for long-term therapy in narcolepsy patients [2].

Drug Safety Formulation Sodium Content Cardiovascular

Favorable Predicted Physicochemical Properties: Water Solubility and Lipophilicity

Computational predictions for valiloxibic acid indicate a water solubility of 7.89 mg/mL (ALOGPS) and a logP of -2 (ALOGPS) [1]. These properties suggest a favorable profile for oral absorption. In contrast, sodium oxybate is highly water-soluble but is associated with a very rapid absorption profile (Tmax ~0.5-1.5 hours) that necessitates the twice-nightly dosing regimen valiloxibic acid is designed to overcome [2]. The predicted moderate solubility of valiloxibic acid, combined with its prodrug design, is intended to facilitate the extended-release pharmacokinetic profile.

Preformulation Drug Development Physicochemical Properties Bioavailability

Bioequivalent GHB Exposure from Immediate-Release Formulation vs. Sodium Oxybate

A Phase 1 clinical study demonstrated that the oxybate pharmacokinetics (PK) from an immediate-release (IR) formulation of valiloxibic acid (XW10172) were the same as those from equal molar doses of sodium oxybate [1]. This confirms that the prodrug is efficiently and completely converted to the active GHB moiety in vivo. Furthermore, the study reported that oxybate levels were approximately 6-fold higher than the levels of the intact prodrug (XW10172), indicating rapid and extensive hydrolysis [1]. The half-life of oxybate derived from valiloxibic acid ranged from 0.5 to 1.3 hours across doses of 0.1 to 7.25 g [1].

Bioequivalence Prodrug Activation Pharmacokinetics Drug Development

Valiloxibic Acid: Evidence-Backed Application Scenarios for Research and Development


Development of Once-Nightly Oral Formulations for Narcolepsy and Hypersomnia

Valiloxibic acid is the active pharmaceutical ingredient (API) for developing extended-release oral formulations intended for once-nightly dosing. The evidence confirms that its ER formulation provides a delayed Tmax and maintains GHB levels for 6-7 hours, directly addressing the need for a more convenient dosing regimen than twice-nightly sodium oxybate [1][2].

Formulation Research for Salt-Free, Extended-Release Prodrugs

As a salt-free prodrug, valiloxibic acid serves as a model compound for designing novel oral delivery systems that eliminate sodium load while achieving extended-release pharmacokinetics [1]. Its predicted physicochemical properties (water solubility: 7.89 mg/mL; logP: -2) provide a baseline for preformulation studies and the optimization of modified-release technologies [2].

Clinical Research on GHB Receptor Agonists in Sleep Disorders

Valiloxibic acid is a clinical-stage GABAB and GHB receptor agonist [1]. Its demonstrated bioequivalence to sodium oxybate in delivering the active GHB moiety makes it a suitable candidate for clinical trials investigating the efficacy of once-nightly oxybate therapy in narcolepsy, idiopathic hypersomnia, and excessive daytime sleepiness in Parkinson's disease [1][2].

Benchmarking Prodrug Activation and Hydrolysis Kinetics

In vivo data show that oxybate levels are approximately 6-fold higher than those of the intact valiloxibic acid prodrug, with an oxybate half-life of 0.5-1.3 hours [1]. This quantitative data makes it a valuable reference standard for studying the in vivo activation kinetics of amino acid ester prodrugs and for developing physiologically based pharmacokinetic (PBPK) models.

Quote Request

Request a Quote for Valiloxibic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.